molecular formula C15H20O6 B1442615 3,5-Bis(carboxymethyl)adamantane-1-carboxylic acid CAS No. 1338494-79-3

3,5-Bis(carboxymethyl)adamantane-1-carboxylic acid

Cat. No. B1442615
M. Wt: 296.31 g/mol
InChI Key: NYOPXQUPXOFJMI-UHFFFAOYSA-N
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Description

“3,5-Bis(carboxymethyl)adamantane-1-carboxylic acid” is a derivative of adamantane . Adamantane is a colorless, crystalline chemical compound with a camphor-like odor. It has a unique cage-like structure, which is composed of three cyclohexane rings arranged in the “armchair” conformation . This molecule contains a total of 43 bonds. There are 23 non-H bonds, 3 multiple bonds, 5 rotatable bonds, 3 double bonds, 4 six-membered rings, 3 eight-membered rings, 3 carboxylic acids (aliphatic), and 3 hydroxyl groups .


Molecular Structure Analysis

The molecular structure of “3,5-Bis(carboxymethyl)adamantane-1-carboxylic acid” is characterized by its adamantane core, which is a highly symmetrical cage-like structure composed of three fused cyclohexane rings in chair conformations . It also contains three carboxylic acid groups, which contribute to its reactivity .

Scientific Research Applications

Synthesis and Physicochemical Properties

  • A study by Ivleva et al. (2017) focused on the synthesis of triesters of 3,5-bis(carboxymethyl)-1-adamantanecarboxylic acid, examining their physicochemical and thermo-oxidative properties. These properties were compared to those of trioctyl trimellitate, used in plasticizers and lubricating materials (Ivleva et al., 2017).

Molecular Recognition and Complex Formation

  • The adaptability of molecules related to 3,5-bis(carboxymethyl)adamantane-1-carboxylic acid was demonstrated by Karle, Ranganathan, and Haridas (1997). They described the synthesis and crystal structures of related compounds, noting their ability to form one-dimensional motifs, such as infinite zig-zag ribbons, with different assembling partners (Karle, Ranganathan, & Haridas, 1997).

Building Blocks for Molecular Channels

  • Basarić et al. (2007) explored adamantane-oxalamide derivatives as novel building blocks for molecular channels. They studied the crystal packing and hydrogen-bonded networks of these structures, revealing the potential for creating channels filled by discrete solvent molecules (Basarić et al., 2007).

Metal-Organic Frameworks

  • Senchyk et al. (2013) investigated bistriazoles and adamantane-based carboxylic acids, including 3,5-bis(carboxymethyl)adamantane-1-carboxylic acid, for constructing metal-organic frameworks. Their research highlighted the potential of these materials in forming unique network topologies useful in various applications (Senchyk et al., 2013).

Synthesis of Derivatives and Applications

  • Ivleva, Kazakova, and Klimochkin (2020) developed methods for synthesizing derivatives of 3,5-bis(carboxymethyl)adamantane-1-carboxylic acid, broadening the scope of its applications in various fields (Ivleva, Kazakova, & Klimochkin, 2020).

Adamantane Derivatives in Chemical Synthesis

  • Moiseev and Konovalova (1982) synthesized various adamantane derivatives, shedding light on the versatility of adamantane-based compounds like 3,5-bis(carboxymethyl)adamantane-1-carboxylic acid in chemical synthesis (Moiseev & Konovalova, 1982).

Polycarboxylic Acids Synthesis

  • Ivleva et al. (2015) conducted a study on the synthesis of substituted adamantane carboxylic acids, including 3-carboxymethyl-1-adamantanecarboxylic acids, demonstrating the feasibility of creating polycarboxylic acids with diverse structural features (Ivleva et al., 2015).

Adamantane in Nanotechnology and Medicine

  • Liu et al. (2010) investigated adamantane conjugates for potential applications in treating iron overload diseases. Though the specific structure of 3,5-bis(carboxymethyl)adamantane-1-carboxylic acid was not mentioned, the study highlights the broader application of adamantane structures in medical research (Liu et al., 2010).

Future Directions

The future directions for “3,5-Bis(carboxymethyl)adamantane-1-carboxylic acid” and similar adamantane derivatives are promising. They have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .

properties

IUPAC Name

3,5-bis(carboxymethyl)adamantane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O6/c16-10(17)4-13-1-9-2-14(6-13,5-11(18)19)8-15(3-9,7-13)12(20)21/h9H,1-8H2,(H,16,17)(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYOPXQUPXOFJMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1(CC(C2)(C3)C(=O)O)CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Bis(carboxymethyl)adamantane-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
VS Gavrilova, EA Ivleva, DI Gnusarev… - Russian Journal of …, 2015 - researchgate.net
Functionalization of polycarboxylic acids of the adamantane series in strongly acidic media afforded their nitroxy-and hydroxy-substituted derivatives. Synthesis of new building blocks …
Number of citations: 13 www.researchgate.net

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